3,5-Dimethylphenylthioethanol
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives can involve various methods, including reactions with copper(II) nitrate or nitric acid in the presence of sulfuric acid, as seen in the nitration of 2,5-dimethylthiophene and its derivatives . The formation of complex thiophene structures, such as dithienylmethanes, indicates the potential for diverse reactivity and synthetic pathways that could be relevant to the synthesis of 3,5-Dimethylphenylthioethanol.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be quite complex, as demonstrated by the crystal structure analysis of 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene . The exact symmetry and bond lengths observed in these molecules suggest that this compound may also exhibit specific geometric and electronic characteristics that influence its reactivity and physical properties.
Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions. For instance, the degenerate transesterification of 3,5-dimethylphenolate/3,5-dimethylphenyl esters in weakly polar, aprotic solvents has been studied, showing the influence of solvent and substituents on reaction rates . This information could be extrapolated to understand the reactivity of this compound under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the noncoplanar anti conformation and intermolecular hydrogen-bonding interactions of 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene affect its solid-state conformation . Similarly, the electrochemical and optical properties of poly(3-methylthiophenes) derived from dimethyl bithiophene precursors are determined by the conformation of the starting dimers . These studies suggest that the physical and chemical properties of this compound would also be significantly affected by its molecular conformation and substituent effects.
Scientific Research Applications
Enhancing Material Properties
3,5-Dimethylphenylthioethanol derivatives have been utilized to improve material characteristics. For instance, grafting the 3,5-dimethylphenyl group onto a polyurethane (PU) copolymer notably enhanced its flexibility at extremely low temperatures. The unique shape of the 3,5-dimethylphenyl group was strategically designed to disrupt molecular interactions and to disturb the close contact between PU chains, resulting in increased flexibility at temperatures as low as −30 °C without compromising tensile and shape memory properties at ambient temperature (Chung et al., 2012).
Chemical Synthesis and Characterization
The compound has also seen use in chemical synthesis and characterization. In one study, the electrochemical and optical properties of poly(3-methylthiophenes) were investigated after electrosynthetic preparation using 3,3′-, 3,4′- and 4,4′-dimethyl-2,2′-bithiophenes as starting molecules. The properties of the resulting polymers were then interpreted based on the conformation of the starting dimers as determined by force field MMP2 calculations (Arbizzani et al., 1992).
Luminescence Sensing
Further, derivatives of this compound have been utilized in the creation of novel lanthanide(III)-organic frameworks. These frameworks exhibit sharp emission bands characteristic of Eu(3+) or Tb(3+) ions and are selectively sensitive to benzaldehyde-based derivatives, showcasing their potential as fluorescence sensors for these chemicals (Shi et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,5-dimethylphenyl)sulfanylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7,11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWRMYBOBPDQHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)SCCO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988266 | |
Record name | 2-[(3,5-Dimethylphenyl)sulfanyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30988266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
685892-26-6 | |
Record name | 2-[(3,5-Dimethylphenyl)sulfanyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30988266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 685892-26-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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